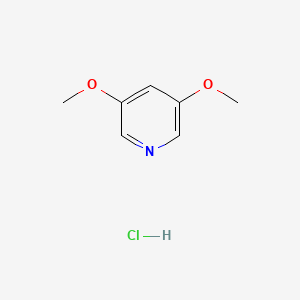![molecular formula C18H18N2O3S2 B2507535 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705761-32-5](/img/structure/B2507535.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical entity that appears to be a derivative of benzothiazepine with a furan substituent. This type of compound is of interest due to its potential biological activity, particularly as an inhibitor of enzymes like VRV-PL-8a and H+/K+ ATPase, which are relevant in the context of inflammatory disorders and gastric acid-related diseases .
Synthesis Analysis
The synthesis of related furan derivatised benzothiazepine analogues typically begins with 1-(furan-2-yl)ethanone, which is converted into chalcones through reaction with various aromatic aldehydes. Subsequent reaction with 2-aminobenzenethiol in acidic conditions yields the desired benzothiazepine derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of a similar compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, was elucidated using FT-IR, NMR spectroscopies, and X-ray diffraction. Theoretical optimization using density functional theory (DFT) showed good agreement with experimental data, suggesting that similar methods could be employed to analyze the molecular structure of this compound .
Chemical Reactions Analysis
The chemical reactivity of furan-containing compounds can be complex due to the potential for multiple resonance structures and interactions with other functional groups. For example, oxazol-5(4H)-ones with furan rings exhibit multilevel resonance, which can be characterized by IR and NMR spectroscopy . Additionally, furazan derivatives, which are related to the furan moiety in the compound of interest, can be obtained through reactions involving benzoylnitromethane and dipolarophiles . These insights into the reactivity of furan derivatives could inform the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be characterized using spectroscopic methods and thermal analysis. For instance, UV-Vis spectroscopy, TG/DTA thermal analysis, and DFT calculations were used to study a related compound, providing insights into its behavior under temperature changes and its electronic properties . Similar analyses could be applied to this compound to determine its physical and chemical properties.
Applications De Recherche Scientifique
Potential Inhibitory Properties
A series of furan derivatised [1,4] benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, were synthesized and evaluated for their in vitro inhibitory properties against VRV-PL-8a and H+/K+ ATPase. Some molecules in this series showed promising inhibitory properties, which could be relevant for the treatment of inflammatory disorders, potentially mitigating the ulcer-inducing side effects shown by other NSAIDs (Lokeshwari et al., 2017).
Synthesis and Biological Evaluation
Research has focused on the synthesis of new 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives. These compounds were synthesized from intermediate chalcones and evaluated for their anti-tubercular activity using the in vitro M. tuberculosis method. Compounds with electron donating substituents like dimethylamino, hydroxy, and methoxy moieties showed increased potency, indicating potential for anti-mycobacterial applications (Venugopal, Sundararajan, & Choppala, 2020).
Antioxidant and Apoptotic Effects
Hydroxyl-containing benzo[b]thiophene analogs demonstrated selectivity towards laryngeal cancer cells, indicating potential antiproliferative activity against cancer cells. These compounds enhanced antioxidant enzyme activity, reduced ROS production, and induced apoptosis in cancer cells, offering insights into their potential as components of combinational therapy for enhancing the bioavailability and efficacy of anticancer drugs (Haridevamuthu et al., 2023).
DNA Topoisomerase Inhibition
Newly identified benzofurans exhibited potent inhibitory activity against DNA topoisomerases I and II, suggesting a potential role in cancer therapy. These compounds did not exhibit significant cytotoxicity against various human carcinoma cell lines, highlighting their specificity and potential therapeutic value (Lee et al., 2007).
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-17(12-25-18-19-13-4-1-2-5-14(13)23-18)20-8-7-16(24-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNQTJIMLGINHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

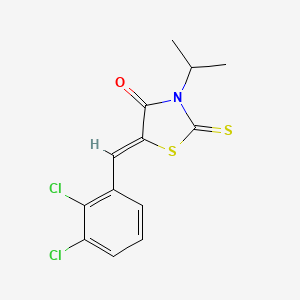
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)
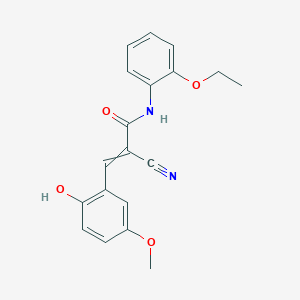
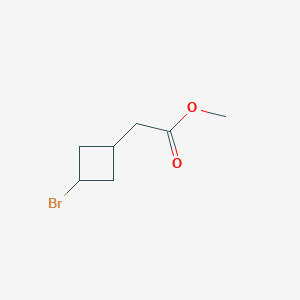
![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
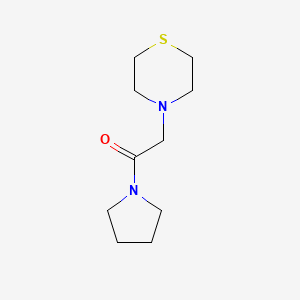
![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)

